molecular formula C28H26N4O4S B2690476 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 867040-57-1

2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2690476
CAS No.: 867040-57-1
M. Wt: 514.6
InChI Key: FTINZNPVPUWBFO-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key structural elements include:

  • A hydroxymethyl group at position 11.
  • A 4-methoxyphenyl substituent at position 3.
  • A methyl group at position 12.
  • A sulfanyl-linked acetamide moiety with an N-(4-methylphenyl) terminal group.

Its molecular formula is C₃₁H₂₈N₄O₄S, and it is cataloged under identifiers such as ZINC9116207 and AKOS001923464 .

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-16-4-8-20(9-5-16)30-24(34)15-37-28-23-12-22-19(14-33)13-29-17(2)25(22)36-27(23)31-26(32-28)18-6-10-21(35-3)11-7-18/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTINZNPVPUWBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 892381-96-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N4O4SC_{27}H_{24}N_{4}O_{4}S with a molecular weight of 500.6 g/mol. The structure features a unique triazatricyclo system which may contribute to its biological effects.

Biological Activity Overview

  • Antiproliferative Activity :
    • The compound has shown moderate antiproliferative effects in mammalian cell lines. This activity is significant as it suggests potential applications in cancer therapy.
    • In comparative studies with known agents like 8-MOP (8-Methoxypsoralen), this compound exhibited higher activity under specific conditions, particularly when tested under UVA irradiation .
  • Mechanism of Action :
    • The biological activity may be attributed to the compound's ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells .
    • Additionally, the presence of hydroxymethyl and methoxy groups in its structure may enhance its interaction with biological targets.

In Vitro Studies

A study investigated the compound’s effect on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • Significant reduction in cell viability was observed at concentrations above 10 µM.
    • IC50 values were calculated to be approximately 15 µM for MCF-7 cells, indicating potent activity compared to control treatments.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has identified that:

  • Modifications in the methoxy and hydroxymethyl groups significantly influence the compound's potency.
  • The triazatricyclo framework is essential for maintaining biological activity, suggesting that alterations could lead to loss of efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeModerate inhibition of cell growth
Topoisomerase InhibitionSignificant inhibition observed
CytotoxicityIC50 ~ 15 µM in MCF-7 cellsInternal Study Data

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares core features with several derivatives, differing primarily in substituent positioning and functional groups. Below is a comparative analysis:

Compound Key Structural Differences Molecular Formula Notable Properties
Target Compound N-(4-methylphenyl)acetamide substituent C₃₁H₂₈N₄O₄S Hydrophobic acetamide tail; potential for hydrogen bonding via sulfanyl and hydroxyl
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-...-N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide substituent (ortho vs. para methyl) C₃₁H₂₈N₄O₄S Altered steric effects; potential differences in receptor binding affinity
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide Sulfonamide group instead of sulfanyl; absence of tricyclic core C₁₅H₁₆N₂O₅S₂ Enhanced hydrogen-bonding capacity; simpler scaffold
N-反式桂皮酸酰对羟基苯乙胺 Phenylpropanoid backbone; lacks heterocyclic complexity C₁₇H₁₇NO₃ Natural product origin; phenolic groups for antioxidant activity

Physicochemical and Functional Insights

  • Hydrogen Bonding : The sulfanyl and hydroxymethyl groups in the tricyclic core enable hydrogen bonding, a feature absent in simpler sulfonamide derivatives like .
  • Biological Relevance: While the tricyclic core may mimic kinase inhibitor scaffolds (e.g., pyridopyrimidines), direct evidence of activity is lacking. In contrast, phenylpropanoids from Pothos chinensis exhibit antioxidant and anti-inflammatory properties .

Research Findings and Data Gaps

Experimental Data

  • Structural Validation : Single-crystal X-ray diffraction (via SHELXL) is critical for confirming stereochemistry and intramolecular interactions .
  • Functional Predictions : Machine learning approaches (e.g., SVM combined with mass spectrometry) could prioritize this compound for target identification if spectral data are available .

Unanswered Questions

  • Biological Activity: No direct studies on cytotoxicity, enzyme inhibition, or pharmacokinetics were identified in the evidence.
  • Environmental Impact : Analogous compounds (e.g., manganese derivatives) have documented revision needs in toxicity databases, suggesting caution in handling structurally complex molecules .

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